3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride

Catalog No.
S6703546
CAS No.
1785666-59-2
M.F
C26H25Cl2FN4O
M. Wt
499.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl...

CAS Number

1785666-59-2

Product Name

3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride

IUPAC Name

3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride

Molecular Formula

C26H25Cl2FN4O

Molecular Weight

499.4 g/mol

InChI

InChI=1S/C26H24ClFN4O.ClH/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;/h5-16H,3-4,17H2,1-2H3;1H/b15-13+;

InChI Key

YKYDGCRJPYLXHY-GVYCEHEKSA-N

SMILES

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl

Isomeric SMILES

CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl

Description

The exact mass of the compound 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride is 498.1389450 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one; hydrochloride is a synthetic organic compound characterized by its complex structure, which includes a quinazolinone core, a chlorophenyl group, and a diethylaminomethyl-pyridine moiety. Its molecular formula is C26H26ClFN4O, and it is primarily known for its potential pharmacological applications, particularly in the field of neurology and psychiatry.

The exact mechanism of action of CP-465,022 remains under investigation. Studies suggest it might target specific enzymes or receptors in cancer cells [, ]. However, further research is necessary to elucidate the precise molecular mechanisms involved.

  • Kinase Inhibition

    The quinazolinone core structure is present in many known kinase inhibitors []. CP-465,022 might be investigated for its ability to inhibit specific kinases involved in various cellular processes. Kinase inhibition is a promising strategy in cancer treatment and other diseases [].

  • Anticancer Activity

    The presence of the aromatic and heterocyclic rings suggests potential antitumor properties. Studies could explore if CP-465,022 disrupts cancer cell proliferation or targets specific pathways involved in cancer development [].

  • Medicinal Chemistry

    CP-465,022 could serve as a lead compound for further development of drugs with improved potency or selectivity. Medicinal chemists could modify the structure to optimize its activity for a specific target [].

Typical of quinazolinone derivatives. Notably, it can participate in nucleophilic substitutions due to the presence of the chlorophenyl group. The diethylaminomethyl group can also engage in electrophilic aromatic substitution reactions. Additionally, the compound may undergo hydrolysis under acidic or basic conditions, leading to the release of hydrochloride ions.

Research indicates that 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one exhibits significant biological activity, particularly as an anticonvulsant. Studies have shown that it effectively reduces seizure activity in models induced by pentylenetetrazole and AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) . Its mechanism of action is believed to involve modulation of glutamate receptors, making it a candidate for treating epilepsy and other neurological disorders.

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazolinone Core: Starting from appropriate aniline derivatives, the quinazolinone scaffold is synthesized through cyclization reactions.
  • Introduction of the Chlorophenyl Group: This is achieved via electrophilic aromatic substitution.
  • Synthesis of the Diethylaminomethyl-Pyridine Moiety: This can be accomplished through alkylation reactions involving diethylamine and pyridine derivatives.
  • Final Coupling Reaction: The components are then coupled to form the final product, often requiring purification techniques such as recrystallization or chromatography.

The primary application of 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one lies in its potential therapeutic use as an anticonvulsant agent. Its efficacy against seizures positions it as a candidate for further development in treating epilepsy and possibly other neurological disorders.

Interaction studies have demonstrated that this compound can modulate neurotransmitter systems, particularly those involving glutamate receptors. It has been shown to interact with AMPA receptors, suggesting a mechanism that could enhance its anticonvulsant properties . Further studies are necessary to elucidate its full interaction profile with various receptor systems.

Several compounds exhibit structural or functional similarities to 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one:

Compound NameStructureBiological Activity
CP-465022CP-465022Anticonvulsant
TalampanelTalampanelNon-competitive AMPA receptor antagonist
2-Chloro-4,6-dimethylpyridineDimethylpyridineVarious pharmacological activities

These compounds share common features such as the quinazolinone structure or similar substituents but differ in their specific biological activities and mechanisms of action. The unique combination of a chlorophenyl group with a diethylaminomethyl-pyridine moiety sets 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one apart from its analogs, potentially enhancing its selectivity and efficacy in pharmacological applications.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

498.1389450 g/mol

Monoisotopic Mass

498.1389450 g/mol

Heavy Atom Count

34

Dates

Modify: 2023-11-23

Explore Compound Types